6-{4-[2-(Furan-2-yl)-2-hydroxyethyl]piperazine-1-carbonyl}-2-methyl-2,3-dihydropyridazin-3-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-{4-[2-(Furan-2-yl)-2-hydroxyethyl]piperazine-1-carbonyl}-2-methyl-2,3-dihydropyridazin-3-one hydrochloride is a complex organic compound that features a furan ring, a piperazine moiety, and a dihydropyridazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{4-[2-(Furan-2-yl)-2-hydroxyethyl]piperazine-1-carbonyl}-2-methyl-2,3-dihydropyridazin-3-one hydrochloride typically involves multiple steps:
Formation of the Furan Derivative: The furan ring is synthesized through a series of reactions starting from furfural. The furan derivative is then functionalized to introduce the hydroxyethyl group.
Piperazine Derivative Synthesis: The piperazine moiety is synthesized separately, often starting from ethylenediamine and undergoing cyclization and functionalization steps.
Coupling Reaction: The furan derivative and the piperazine derivative are coupled using a carbonylation reaction to form the intermediate compound.
Formation of the Dihydropyridazinone Core: The final step involves the cyclization of the intermediate compound to form the dihydropyridazinone core, followed by hydrochloride salt formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions, leading to the formation of furan-2,3-dione derivatives.
Reduction: The carbonyl group in the piperazine moiety can be reduced to form alcohol derivatives.
Substitution: The hydroxyethyl group can undergo nucleophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives of the piperazine moiety.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-{4-[2-(Furan-2-yl)-2-hydroxyethyl]piperazine-1-carbonyl}-2-methyl-2,3-dihydropyridazin-3-one hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-{4-[2-(Furan-2-yl)-2-hydroxyethyl]piperazine-1-carbonyl}-2-methyl-2,3-dihydropyridazin-3-one hydrochloride involves its interaction with specific molecular targets. The furan ring and piperazine moiety are known to interact with various enzymes and receptors, potentially inhibiting their activity. The dihydropyridazinone core may also play a role in modulating biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Furan Derivatives: Compounds like furan-2-carboxylic acid and furan-2,3-dione.
Piperazine Derivatives: Compounds such as 1-(2-hydroxyethyl)piperazine and 1-(2-chloroethyl)piperazine.
Dihydropyridazinone Derivatives: Compounds like 2-methyl-2,3-dihydropyridazin-3-one and its various substituted derivatives.
Uniqueness
6-{4-[2-(Furan-2-yl)-2-hydroxyethyl]piperazine-1-carbonyl}-2-methyl-2,3-dihydropyridazin-3-one hydrochloride is unique due to the combination of its structural features, which confer distinct chemical and biological properties. The presence of the furan ring, piperazine moiety, and dihydropyridazinone core in a single molecule makes it a versatile compound for various applications.
Properties
IUPAC Name |
6-[4-[2-(furan-2-yl)-2-hydroxyethyl]piperazine-1-carbonyl]-2-methylpyridazin-3-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O4.ClH/c1-18-15(22)5-4-12(17-18)16(23)20-8-6-19(7-9-20)11-13(21)14-3-2-10-24-14;/h2-5,10,13,21H,6-9,11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVUQGKDRSWGVGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)N2CCN(CC2)CC(C3=CC=CO3)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.81 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.